![molecular formula C17H15N7O B2574594 N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448066-63-4](/img/structure/B2574594.png)
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Anti-Inflammatory Applications
This compound has been synthesized by combining tryptamine with naproxen, aiming to leverage the anti-inflammatory properties of naproxen. Naproxen is known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The hybrid molecule could potentially enhance the anti-inflammatory action, which might be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Antiviral Activity
There is evidence suggesting that naproxen exhibits broad-spectrum antiviral activity. When combined with tryptamine, the resulting compound may offer a dual mechanism of action against viral infections, including potential efficacy against respiratory viruses like influenza A and possibly SARS-CoV-2 .
Neuromodulation
Tryptamine derivatives are known to play a significant role in the central nervous system, regulating processes like sleep, cognition, memory, and behavior. The compound , by incorporating the tryptamine moiety, may contribute to the study of neuromodulators and their therapeutic applications .
Analgesic Effects
The analgesic properties of naproxen, which are part of this compound’s structure, could be studied for pain management. This includes research into acute pain, menstrual cramps, and pain associated with musculoskeletal disorders .
Antipyretic Uses
As an NSAID, naproxen has antipyretic effects, which could be explored in the context of the compound. This application could be particularly relevant in managing fever in various clinical scenarios .
Synthesis of Hybrid Molecules
The compound represents a class of hybrid molecules that combine the properties of two different active pharmaceutical ingredients. This approach can be used to synthesize new drugs with multiple therapeutic effects, potentially leading to the development of novel treatments .
Pharmaceutical Research
The compound’s unique structure, which includes both indole and triazole rings, makes it a candidate for pharmaceutical research, exploring its interaction with various biological targets and its pharmacokinetics and pharmacodynamics .
Bioactive Evaluation
Further bioactive evaluation of this compound could lead to discoveries in its efficacy against specific diseases or conditions. This includes testing its activity on cellular models, animal models, and eventually clinical trials to determine its therapeutic potential .
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c25-17(15-5-6-16(23-22-15)24-11-18-10-21-24)19-8-7-12-9-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYDWPGOCVJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.